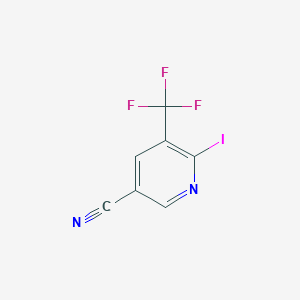

6-Iodo-5-(trifluoromethyl)nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H2F3IN2 |

|---|---|

Molecular Weight |

298.00 g/mol |

IUPAC Name |

6-iodo-5-(trifluoromethyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C7H2F3IN2/c8-7(9,10)5-1-4(2-12)3-13-6(5)11/h1,3H |

InChI Key |

YKULXRQVINCMNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)I)C#N |

Origin of Product |

United States |

Reactivity and Functionalization Studies of 6 Iodo 5 Trifluoromethyl Nicotinonitrile

Transformations Involving the Iodine Moiety

The carbon-iodine bond in 6-iodo-5-(trifluoromethyl)nicotinonitrile is the primary site for a variety of chemical transformations, most notably those catalyzed by transition metals. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted nicotinonitrile derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are extensively employed to mediate the coupling of this compound with a wide array of organic partners. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of novel compounds with desired electronic and steric properties.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the 6-position of the pyridine (B92270) ring.

Detailed research findings from various studies have demonstrated the feasibility and optimization of Suzuki-Miyaura couplings with this substrate. A typical reaction involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, a base, and a suitable solvent system.

Table 1: Suzuki-Miyaura Coupling of this compound with Boronic Acids

| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water/Methanol | 80 | Not specified |

| 2 | (3,4-Difluoro-2-methoxyphenyl)boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified |

| 3 | 2-(2-Ethoxy-3,4-difluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Not specified | Not specified | Not specified | Not specified | Not specified |

Data is illustrative and compiled from general procedures for similar compounds described in patent literature.

For instance, in the synthesis of certain N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran (B95107) carboxamides, a Suzuki coupling was employed to connect a complex boronic acid derivative to a pyridine scaffold, highlighting the reaction's tolerance for intricate molecular architectures. google.com

The Stille coupling utilizes organotin reagents to form carbon-carbon bonds with organic halides. This reaction is known for its tolerance of a wide range of functional groups. Although specific studies on the Stille coupling of this compound are not extensively documented in the public domain, the general applicability of this reaction to aryl iodides suggests its potential for functionalizing this particular nicotinonitrile derivative with various organic moieties.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful for the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. Patent literature describes the use of Negishi coupling for the synthesis of complex quinazoline (B50416) compounds, where a substituted trifluoromethylpyridine derivative undergoes coupling. For example, a process for the atroposelective synthesis of aminopyridinyl-quinazolinyl compounds utilizes a Negishi coupling with a chiral ligand. justia.com While the exact substrate is not this compound, the methodology demonstrates the utility of Negishi coupling for structurally similar compounds.

Table 2: Illustrative Negishi Coupling for a Substituted Pyridine

| Aryl Halide | Organozinc Reagent | Catalyst System | Ligand | Application |

| 2,6-dichloro-4-methyl-5-(trifluoromethyl)pyridine | (Substituted-quinazolinyl)zinc reagent | Not specified | Chiraphite | Atroposelective synthesis |

This data is based on a similar compound and is for illustrative purposes.

Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals can be utilized to catalyze transformations involving the iodine moiety of this compound. These alternative methods can offer different reactivity profiles and selectivities. For example, palladium-catalyzed cyanation is a common method to introduce a nitrile group, though in this case, the starting material already possesses this functionality. rsc.orgresearchgate.netnih.govorganic-chemistry.orgrsc.org

Displacement and Substitution Reactions of the Iodo Group

The iodo group at the 6-position of the pyridine ring is an excellent leaving group, making this position susceptible to a variety of displacement and substitution reactions. The presence of the strongly electron-withdrawing trifluoromethyl and nitrile groups significantly activates the ring towards nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org Furthermore, the carbon-iodine bond is a common handle for transition-metal-catalyzed cross-coupling reactions.

Common displacement and substitution reactions involving the iodo group include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, amplified by the CF₃ and CN groups, facilitates the attack of nucleophiles at the C-6 position. libretexts.org This allows for the displacement of the iodide with a range of nucleophiles, such as amines, alkoxides, and thiolates. The general mechanism involves the formation of a resonance-stabilized Meisenheimer complex. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or ester. nih.govlibretexts.org This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 6-position. The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product. libretexts.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a valuable tool for the synthesis of arylalkynes. The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of the aryl iodide with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org This method has largely replaced harsher, classical methods for the synthesis of aryl amines. wikipedia.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (sp) |

Reactions at the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be highly stable and robust due to the strength of the carbon-fluorine bonds. However, under certain conditions, transformations involving this group are possible.

Selective C-F Bond Transformations

The selective transformation of a single C-F bond in a trifluoromethyl group is a challenging yet increasingly studied area of organic synthesis. chemistryviews.org Such transformations would provide access to difluoromethyl and monofluoromethyl derivatives, which are of significant interest in medicinal chemistry. Research has shown that C-F bond activation can be achieved through various strategies, including the use of transition metals, photoredox catalysis, and strong Lewis acids. chemistryviews.orgnih.gov For instance, hydrodefluorination of electron-poor trifluoromethylarenes to yield difluoromethylarenes has been accomplished using an organophotocatalyst. nih.gov While specific examples on this compound are not detailed in the provided sources, the principles established for other electron-deficient trifluoromethylarenes could potentially be applied.

Trifluoromethylation and Trifluoromethylthiolation Reactions

This section heading is interpreted as reactions of the trifluoromethyl group, rather than using the compound as a trifluoromethylating agent. The high stability of the CF₃ group limits its reactivity towards nucleophiles. However, under forcing conditions or with highly reactive nucleophiles, reactions can occur. For example, the hydrolysis of trifluoromethyl groups on certain aromatic compounds to carboxylic acids has been reported using fuming sulfuric acid and boric acid. rsc.org Additionally, alcoholysis of trifluoromethyl groups attached to a pyridine ring has been observed. acs.org These reactions typically proceed via nucleophilic attack on the carbon atom of the CF₃ group, followed by the elimination of fluoride (B91410) ions. Given the electron-deficient nature of the pyridine ring in this compound, the electrophilicity of the trifluoromethyl carbon is enhanced, potentially making it more susceptible to such transformations compared to electron-rich systems.

Impact of Electron-Withdrawing Nature on Reactivity

The trifluoromethyl group is a potent electron-withdrawing group, primarily through the inductive effect. nih.gov The nitrile group also contributes to the electron-deficient character of the pyridine ring. The combined effect of these two groups has a profound impact on the reactivity of the molecule.

Specifically, the strong electron-withdrawing nature of the CF₃ group at the 5-position and the nitrile group at the 3-position significantly activates the 6-position (and the 2- and 4-positions) towards nucleophilic attack. nih.govlibretexts.org This is because these groups can stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate in an SNAr reaction. libretexts.org This stabilization is most effective when the electron-withdrawing groups are located ortho or para to the site of nucleophilic attack, which is the case for the CF₃ group relative to the C-6 iodo substituent. This electronic activation facilitates the displacement of the iodo group, making SNAr reactions a key feature of this compound's reactivity profile.

Nitrile Group Transformations

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, and carboxylic acids.

Reductive Hydrolysis and Other Reduction Pathways

The nitrile group can be transformed through several reductive pathways:

Reduction to Primary Amines: Nitriles can be reduced to primary amines using various reducing agents. Common methods include catalytic hydrogenation (e.g., using Raney nickel, palladium, or platinum catalysts) and chemical reduction with hydrides such as lithium aluminum hydride (LiAlH₄) or diisopropylaminoborane. organic-chemistry.orgwikipedia.org The chemoselective reduction of a nitrile in the presence of other reducible functional groups is an important consideration. For example, methods have been developed for the selective reduction of nitriles in the presence of nitro groups. calvin.edu The challenge in the case of this compound would be to achieve selective reduction of the nitrile without affecting the iodo or trifluoromethyl groups. Some reducing systems, like diisopropylaminoborane, have been shown to reduce nitriles in the presence of unconjugated alkenes and alkynes, indicating a degree of chemoselectivity. organic-chemistry.org

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or alkaline conditions, typically with heating. chemguide.co.ukpressbooks.pub The reaction proceeds through an amide intermediate. chemguide.co.uk In acidic hydrolysis, the nitrile is heated with an acid like hydrochloric acid to produce the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk In alkaline hydrolysis, heating with a base like sodium hydroxide (B78521) yields the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk

Partial Hydrolysis to Amides: It is possible to stop the hydrolysis at the amide stage under carefully controlled conditions, often using milder reagents or specific catalysts. researchgate.net

Table 2: Summary of Nitrile Group Transformations

| Transformation | Reagents (Typical) | Product Functional Group |

|---|---|---|

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Acidic Hydrolysis | H₃O⁺, Heat | Carboxylic Acid (-COOH) |

| Alkaline Hydrolysis | ⁻OH, Heat; then H₃O⁺ | Carboxylic Acid (-COOH) |

Conversions to Other Nitrogen-Containing Functionalities

The nitrile (cyano) group of this compound is a versatile functional handle that can be converted into several other nitrogen-containing functionalities. While specific studies on this exact molecule are not extensively detailed in the available literature, its reactivity can be inferred from the well-established chemistry of aromatic and heterocyclic nitriles.

One of the most common transformations is the hydrolysis of the nitrile group. This can be performed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid, depending on the reaction conditions. A notable example in a related system is the nitrilase-catalyzed hydrolysis of 3-cyanopyridine, which produces nicotinamide (B372718) (vitamin B3) in quantitative yield. wikipedia.org This enzymatic method is highly selective, preventing the further hydrolysis of the amide to nicotinic acid that can occur under harsh chemical conditions. wikipedia.org It is plausible that this compound could be similarly converted to 6-Iodo-5-(trifluoromethyl)nicotinamide.

Another key conversion is the reduction of the nitrile group to a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethylpyridine derivative would be a valuable building block for further synthetic elaborations.

Cyanation and Decyanation Studies

Cyanation

The introduction of the cyano group onto the pyridine ring is a key step in the synthesis of nicotinonitrile derivatives. While a specific synthesis for this compound via cyanation is not detailed, analogous reactions on similar substrates are well-documented. Transition-metal catalysis, particularly with nickel or palladium, is a common method for the cyanation of haloaromatics. google.commdpi.com For instance, the cyanation of 4-chlorobenzotrifluoride (B24415) to produce 4-(trifluoromethyl)benzonitrile (B42179) can be achieved using sodium cyanide in the presence of a nickel-phosphine catalyst generated in situ. google.com This suggests that a potential synthetic route to the title compound could involve the cyanation of a 6-Iodo-5-(trifluoromethyl)-3-halopyridine precursor.

Table 1: Examples of Nickel-Catalyzed Cyanation of Haloaromatics This table presents data from analogous reactions, not specifically for this compound.

| Substrate | Cyanating Agent | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| p-Chlorobenzotrifluoride | NaCN | NiCl₂ / PPh₃ / Zn | Isopropanol | 81% | google.com |

| 4-Chlorobenzotrifluoride | NaCN | Ni(Pφ₃)₃ | Acetonitrile (B52724) | Major Product | google.com |

Decyanation

The removal of the cyano group, or decyanation, is a useful synthetic transformation. Reductive decyanation can be accomplished through various methods. Alkali metals dissolved in liquid ammonia are widely used for this purpose, proceeding through a radical anion intermediate. beilstein-journals.org More recently, transition-metal-catalyzed methods have been developed. Nickel-catalyzed reductive decyanation, for example, can utilize mild hydride sources like tetramethyldisiloxane (TMDS) or even ethanol. beilstein-journals.orgrsc.org Another approach involves using a sodium hydride-iodide composite, which is proposed to proceed via a hydride addition to the nitrile, followed by C-C bond cleavage. beilstein-journals.org These methods could potentially be applied to this compound to yield 2-Iodo-3-(trifluoromethyl)pyridine, demonstrating the utility of the cyano group as a removable activating group.

Table 2: Methods for Reductive Decyanation of Aromatic Nitriles This table presents data from analogous reactions, not specifically for this compound.

| Reagent/Catalyst System | Hydride Source | Mechanism Type | Substrate Scope | Reference |

|---|---|---|---|---|

| Li or Na / NH₃ | Electron from metal | Radical Anion | General aromatic nitriles | beilstein-journals.org |

| Ni(acac)₂ / PCy₃ | TMDS or H₂ | Catalytic | Aromatic nitriles | beilstein-journals.org |

| Ni Catalyst | Ethanol | Catalytic (β-hydride elimination) | Aromatic, heteroaryl, benzylic nitriles | rsc.org |

| NaH-NaI / NaH-LiI | NaH | Hydride Addition-Elimination | Arylacetonitriles | beilstein-journals.org |

Regioselectivity and Stereoselectivity in Reactions of this compound

The reactivity and regioselectivity of this compound are governed by the interplay of the electronic properties of its substituents and the inherent characteristics of the pyridine ring. The pyridine nitrogen makes the ring electron-deficient, particularly at the C2, C4, and C6 positions, rendering them susceptible to nucleophilic attack. However, the ring is also strongly substituted with three powerful electron-withdrawing groups: iodo (at C6), trifluoromethyl (at C5), and cyano (at C3). This electronic landscape dictates the outcome of various reactions.

The most electron-deficient positions are C2, C4, and C6. With the C6 position occupied by iodine, nucleophilic aromatic substitution (SNAr) would likely occur at this position, displacing the iodide. In reactions involving metalation, the most acidic proton must be identified. The proton at the C4 position is situated between two strong electron-withdrawing groups (CF₃ at C5 and CN at C3), making it the most likely site for deprotonation by a strong base. The proton at C2 is adjacent to the pyridine nitrogen and the cyano group, also rendering it acidic. The regioselectivity of metalation would therefore be highly dependent on the specific base and reaction conditions used. Stereoselectivity is not a primary consideration for reactions at the aromatic ring itself unless a chiral center is introduced in a substituent or a prochiral electrophile is used to trap a metalated intermediate.

Directed Metalation Group (DMG) Effects

Directed ortho Metalation (DoM) is a powerful synthetic strategy where a functional group (the Directed Metalation Group or DMG) coordinates to an organolithium reagent, directing deprotonation specifically to the adjacent ortho position. wikipedia.org This occurs because the heteroatom of the DMG acts as a Lewis base, coordinating with the Lewis acidic lithium and bringing the base into proximity with the ortho proton. wikipedia.org

In the case of this compound, several groups can exert directing effects. The trifluoromethyl (CF₃) group is recognized as a moderate DMG. mdpi.com Studies on trifluoromethyl-substituted pyridines have shown that they can be selectively metalated at positions ortho to the CF₃ group, depending on the reagents and conditions. epfl.chresearchgate.net The cyano group can also function as a DMG. The combined electron-withdrawing and potential directing effects of both the CF₃ group at C5 and the cyano group at C3 would strongly activate the C4 position towards deprotonation. The pyridine nitrogen itself also directs metalation, typically to the C2 position. However, the powerful activation at C4 by the adjacent CF₃ and CN groups makes it the most probable site for metalation.

Exploration of Ortho-Metallation Pathways

The exploration of ortho-metalation pathways for this compound centers on the deprotonation of the C-H bond at the C4 position. This position is ortho to the trifluoromethyl group at C5, which acts as a directed metalation group. epfl.chresearchgate.net The reaction with a strong base, such as an alkyllithium (e.g., n-BuLi) or a lithium amide base like lithium diisopropylamide (LDA), is expected to proceed via coordination of the lithium cation with a Lewis basic site on the molecule. epfl.chresearchgate.net

The most plausible pathway involves the deprotonation at C4, facilitated by the strong inductive electron withdrawal from both the C5-CF₃ and C3-CN groups, which significantly increases the kinetic acidity of the C4-H proton. The resulting aryllithium intermediate at C4 would be stabilized and could then be trapped by various electrophiles, allowing for the regioselective introduction of a wide range of functional groups at this position. It is important to note that with electron-deficient pyridine rings, competitive nucleophilic addition of the organometallic reagent to the C=N bond can sometimes occur, a factor that must be considered when choosing reaction conditions. harvard.edu

Advanced Spectroscopic and Analytical Characterization Methodologies for Reaction Monitoring and Product Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Iodo-5-(trifluoromethyl)nicotinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be utilized to confirm its structure and monitor its formation during synthesis.

The ¹H NMR spectrum of this compound is expected to be relatively simple, providing key information about the protons on the pyridine (B92270) ring. The spectrum would likely be recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

The pyridine ring contains two aromatic protons. Due to the electron-withdrawing effects of the cyano (-CN), trifluoromethyl (-CF₃), and iodo (-I) groups, these protons are expected to appear in the downfield region of the spectrum, typically between 8.0 and 9.5 ppm. The proton at the 2-position (H-2) and the proton at the 4-position (H-4) would appear as distinct signals. These protons would likely exhibit a small coupling to each other, appearing as doublets. Furthermore, the proton at the 4-position may show a small long-range coupling to the fluorine atoms of the trifluoromethyl group.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 9.0 | d | ~2.0 |

This table presents hypothetical data based on chemical structure.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the six carbon atoms in the pyridine ring, the carbon of the cyano group, and the carbon of the trifluoromethyl group.

The carbon atoms directly attached to electronegative atoms or groups (iodine, nitrogen, and the trifluoromethyl group) will have their chemical shifts significantly influenced. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the pyridine ring will also show coupling to the fluorine atoms, with the magnitude of the coupling constant (JC-F) decreasing with the number of bonds separating the carbon and fluorine atoms. The carbon atom attached to the iodine (C-6) is expected to have a chemical shift in the range of 90-110 ppm. The nitrile carbon typically appears around 115-120 ppm.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | 150 - 155 | s | - |

| C-3 (CN) | 115 - 120 | s | - |

| C-4 | 145 - 150 | q | Small |

| C-5 (C-CF₃) | 125 - 135 | q | Moderate |

| C-6 (C-I) | 90 - 110 | s | - |

| CN | 115 - 120 | s | - |

This table presents hypothetical data based on chemical structure.

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would provide a clear and unambiguous signal for the trifluoromethyl group.

A single signal, a singlet, is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift of this signal is typically observed in a region characteristic for trifluoromethyl groups attached to an aromatic ring, generally between -60 and -70 ppm relative to a standard such as CFCl₃. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum would confirm the presence of a -CF₃ group.

Expected ¹⁹F NMR Data for this compound

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|

This table presents hypothetical data based on chemical structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₇H₂F₃IN₂), HRMS would be used to confirm its elemental composition.

The calculated exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match between the calculated and observed mass (typically within a few parts per million) provides strong evidence for the proposed chemical formula.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₇H₂F₃IN₂]⁺ | 299.9242 |

This table presents calculated exact masses.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is invaluable for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

In the synthesis of this compound, LC-MS could be used to track the consumption of starting materials and the formation of the product in real-time. By analyzing small aliquots of the reaction mixture, the reaction can be optimized for yield and purity. The mass spectrometer would be set to detect the mass-to-charge ratio corresponding to the product, allowing for its selective monitoring even in a complex mixture. The retention time from the liquid chromatography component provides an additional layer of identification and can be used to resolve the product from any impurities or side products.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of this compound from reaction mixtures and for the assessment of its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of organic compounds. For pyridine derivatives, reversed-phase HPLC is a common and effective method. researchgate.net In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For a molecule like this compound, a C18 (octadecyl) column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar organic compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. helixchrom.comptfarm.pl The addition of a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution for basic compounds like pyridines by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the analyte. helixchrom.com

Detection is commonly achieved using a UV detector, as the aromatic pyridine ring and other chromophores in the molecule are expected to absorb UV light at specific wavelengths. A diode array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is based on common practices for the analysis of related pyridine derivatives.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a highly suitable analytical method. nih.gov The sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

A capillary column with a non-polar or medium-polarity stationary phase, such as a phenyl-substituted polysiloxane, is often employed for the analysis of halogenated and aromatic compounds. The choice of carrier gas is typically an inert gas like helium or nitrogen.

Detection can be performed using various detectors. A Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Mass Spectrometer (MS) provides both high sensitivity and structural information, allowing for definitive identification of the analyte and any impurities. Electron Capture Detectors (ECD) are particularly sensitive to halogenated compounds and would be an excellent choice for detecting the iodo- and trifluoromethyl-substituted nicotinonitrile.

Table 2: Representative GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Injection Mode | Split (10:1) |

This table provides a general set of conditions that would likely be effective for the analysis of this compound, based on methods for similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure and properties.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting crystal structure would reveal:

The planar geometry of the nicotinonitrile ring.

The precise bond lengths and angles of the iodo, trifluoromethyl, and cyano substituents.

The conformational orientation of the trifluoromethyl group relative to the pyridine ring.

The nature of intermolecular interactions in the solid state, such as halogen bonding involving the iodine atom, or dipole-dipole interactions involving the cyano and trifluoromethyl groups. These interactions can significantly influence the compound's physical properties, including its melting point and solubility.

While specific crystallographic data for this compound is not publicly available in the referenced literature, studies on other functionalized nicotinonitrile and halogenated pyridine derivatives have demonstrated the power of this technique in elucidating their solid-state structures. researchgate.netaalto.finih.gov For instance, X-ray diffraction studies on similar molecules have provided detailed insights into their molecular packing and the role of non-covalent interactions in their crystal lattices. nih.gov

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is a workhorse of modern computational chemistry for predicting molecular geometries, vibrational frequencies, and energies. longdom.org For 6-iodo-5-(trifluoromethyl)nicotinonitrile, DFT calculations would be instrumental in optimizing the molecular geometry to find its most stable three-dimensional structure.

Key parameters that can be derived from DFT studies include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge across the molecule. An electrostatic potential map would highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents. For instance, the nitrogen of the nitrile group and the pyridine (B92270) ring would be expected to be electron-rich, while the carbon attached to the iodine and the trifluoromethyl group would be electron-deficient.

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure of the molecule. longdom.org

Illustrative DFT Calculation Results for this compound

| Property | Hypothetical Calculated Value | Significance |

|---|---|---|

| Optimized Ground State Energy | -2345.67 Hartrees | Provides a baseline for calculating reaction energies and stability. |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Suggests the molecule's electronic excitation energy and chemical stability. |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from DFT calculations.

To understand the behavior of this compound upon absorption of light, such as in photochemical reactions or for spectroscopic analysis, Time-Dependent Density Functional Theory (TD-DFT) is employed. sns.itresearchgate.net This method is an extension of DFT used to calculate the properties of molecules in their electronic excited states. github.io

Applications of TD-DFT for this molecule would include:

Prediction of UV-Visible Absorption Spectra: TD-DFT can calculate the vertical excitation energies, which correspond to the wavelengths of light the molecule absorbs. nih.gov This allows for the prediction of its UV-visible spectrum.

Analysis of Electronic Transitions: The calculations can identify the nature of the electronic transitions, for instance, whether they are localized on the pyridine ring (π→π*) or involve charge transfer between different parts of the molecule.

Excited State Geometries and Properties: TD-DFT can be used to optimize the geometry of the molecule in its excited state, which can differ significantly from the ground state geometry. sns.it

Hypothetical TD-DFT Results for Electronic Transitions

| Transition | Calculated Wavelength (nm) | Oscillator Strength | Dominant Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.15 | HOMO → LUMO (π→π*) |

| S0 → S2 | 275 | 0.08 | HOMO-1 → LUMO |

Note: The data in this table is hypothetical and for illustrative purposes only, showing the kind of output a TD-DFT calculation provides.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for mapping out the potential pathways of a chemical reaction, providing insights that can be difficult to obtain experimentally. rsc.orgrsc.org

For any proposed reaction involving this compound, such as a nucleophilic aromatic substitution at the iodine-bearing carbon, computational methods can be used to locate the transition state(s) and intermediates along the reaction coordinate. researchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

This analysis provides the activation energy (the energy barrier that must be overcome for the reaction to occur), which is directly related to the reaction rate. researchgate.net Comparing the activation energies for different possible pathways allows chemists to predict which reaction is more likely to occur.

Many reactions can potentially yield multiple products (isomers). Computational chemistry is a powerful tool for predicting the regioselectivity of such reactions. rsc.orgnih.gov For this compound, a key question for reactions like nucleophilic aromatic substitution would be predicting which site on the aromatic ring is most reactive.

By calculating the activation energies for attack at different positions, the preferred reaction site can be determined. researchgate.netmit.edu The site with the lowest activation energy barrier will correspond to the major product. This predictive capability is crucial for designing efficient and selective chemical syntheses. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, including its interactions with solvent molecules or other species. nih.gov

For this compound, MD simulations could be used to:

Explore Conformational Space: Although the pyridine ring is rigid, rotation around the C-CF3 bond can be explored to find the most stable rotational conformer.

Simulate Solvation: Placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) allows for the study of solvation effects on its structure and properties. This can reveal how the solvent influences the molecule's shape and reactivity.

Study Intermolecular Interactions: MD simulations can model how multiple molecules of this compound interact with each other in a condensed phase, providing insights into its potential crystal packing or liquid-state behavior.

Structure-Reactivity Relationship Predictions

The reactivity of this compound is intrinsically linked to the electronic properties and steric effects of its constituent functional groups—the pyridine ring, the iodine atom, the trifluoromethyl group, and the nitrile group. Computational chemistry and theoretical investigations provide a framework for predicting how these structural features govern the molecule's chemical behavior.

The pyridine ring itself is an aromatic heterocycle with an electron-deficient character compared to benzene, due to the presence of the electronegative nitrogen atom. imperial.ac.uk This inherent electron deficiency is significantly amplified by the presence of two potent electron-withdrawing groups: the trifluoromethyl (-CF₃) and nitrile (-CN) groups. nih.gov The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry, exerting a powerful negative inductive effect (-I). nih.gov Similarly, the nitrile group also withdraws electron density through both inductive and resonance effects.

The iodine atom at the 6-position introduces a site of potential reactivity. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov Furthermore, the iodine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, providing a versatile handle for further molecular elaboration.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can predict the distribution of electron density within the molecule. An electrostatic potential map would likely show a significant region of positive potential (electron deficiency) on the pyridine ring, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of the trifluoromethyl and nitrile groups would further intensify this electron deficiency.

The predicted reactivity of this compound can be summarized as follows:

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards SNAr reactions due to the cumulative electron-withdrawing effects of the nitrogen atom, trifluoromethyl group, and nitrile group. The iodine atom at the C6 position is the most probable site for nucleophilic attack, as it is a good leaving group and the position is activated by the adjacent nitrogen and the trifluoromethyl group.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is strongly deactivated towards electrophilic attack. The high degree of electron deficiency makes reactions with electrophiles energetically unfavorable. If forced, substitution would likely occur at the position of highest electron density, which would be predicted by computational models.

Reactivity of the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine or participate in cycloaddition reactions. The reactivity of the nitrile is influenced by the electronic nature of the pyridine ring.

Cross-Coupling Reactions: The C-I bond is a key site for synthetic modification through various palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C6 position.

Predicted Molecular Properties

Computational models can provide quantitative predictions of various molecular properties that correlate with reactivity. The following table presents a hypothetical set of calculated values for this compound, based on typical results for similarly substituted pyridines.

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | Low | Indicates a low propensity to donate electrons, consistent with the deactivated nature of the ring towards electrophilic attack. |

| LUMO Energy | Low | Suggests a high propensity to accept electrons, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Large | A large energy gap is often associated with high kinetic stability. |

| Dipole Moment | High | The strong electron-withdrawing groups create significant charge separation, leading to a large dipole moment and influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | ||

| C6 (attached to I) | Highly Positive | This position is predicted to be highly electrophilic and thus a prime target for nucleophiles. |

| N1 (Pyridine Nitrogen) | Negative | The nitrogen atom remains a site of basicity, though its reactivity is tempered by the electron-withdrawing groups. |

Frontier Molecular Orbital Analysis

A theoretical analysis of the frontier molecular orbitals (HOMO and LUMO) would provide further insight into the molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to be localized on the iodine atom and the π-system of the pyridine ring. The low energy of the HOMO reflects the difficulty of removing an electron.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be distributed over the electron-deficient pyridine ring, particularly with large coefficients on the carbon atoms at positions 2, 4, and 6. This distribution highlights the sites most susceptible to nucleophilic attack.

Synthetic Applications and Derivative Synthesis

Intermediate in Complex Molecule Synthesis

6-Iodo-5-(trifluoromethyl)nicotinonitrile is recognized as a valuable intermediate for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. researchgate.net The presence of fluorine-containing groups like trifluoromethyl (-CF3) can significantly alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. ethernet.edu.et As such, trifluoromethylated heterocyclic compounds are of great interest. researchgate.netrsc.org

The compound's structure, featuring a halogenated pyridine (B92270) core, is a common motif in the design of bioactive compounds. The iodine atom provides a reactive site for introducing further complexity, allowing chemists to build larger molecular scaffolds. While specific, named complex molecules synthesized directly from this intermediate are not extensively detailed in publicly available literature, its classification as a "heterocyclic building block" indicates its role in the multi-step synthesis of proprietary or novel chemical entities. bldpharm.com

Building Block for Novel Heterocyclic Systems

The inherent structure of this compound makes it an adept building block for the creation of novel and fused heterocyclic systems. researchgate.netnih.gov The nitrile (cyano) group is a versatile functional group that can participate in various cyclization reactions to form new rings. For instance, it can react with adjacent functional groups introduced via substitution of the iodine atom to construct fused bicyclic systems, such as thieno[2,3-b]pyridines or pyrido[2,3-d]pyrimidines.

The development of synthetic methods to access trifluoromethylated heterocycles is a significant challenge in organic chemistry. researchgate.net Compounds like this compound serve as key starting materials in strategies that construct a pyridine ring from a trifluoromethyl-containing precursor. rsc.org The subsequent modification of this pre-formed, functionalized ring is a powerful approach to generating libraries of novel heterocyclic compounds for screening and development. rsc.orgmdpi.com

Derivatization for Functional Material Precursors

While detailed studies on this compound for materials science are not widely published, its electronic properties suggest potential for derivatization into precursors for functional materials. Nicotinonitrile derivatives are known to possess unique photophysical properties, paving the way for applications in fields such as nonlinear optics and organic light-emitting devices (OLEDs).

The strong electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly lowers the electron density of the pyridine ring. This intrinsic electronic feature is a key characteristic for components used in donor-acceptor chromophores. By replacing the iodine atom with various electron-donating groups through cross-coupling reactions, a range of molecules with tailored electronic and optical properties could be synthesized. These new derivatives would be candidates for investigation as functional materials.

Preparation of Chemically Diverse Analogues

The most prominent synthetic application of this compound is its use in preparing a diverse array of analogues through metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to transition metal catalysts (e.g., palladium or nickel), enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 6-position of the pyridine ring. chemrxiv.org

This reactivity allows for the systematic modification of the molecule to explore structure-activity relationships. Key reactions include:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form biaryl structures. rsc.orgmdpi.comnih.govresearchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form aminopyridine derivatives. chemrxiv.org

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Stille Coupling: Reaction with organostannanes.

These well-established reactions provide reliable pathways to a vast chemical space starting from a single, versatile building block. The table below illustrates the potential for generating diverse analogues from this starting material.

| Reaction Type | Coupling Partner | General Product Structure | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Aryl-substituted nicotinonitrile | Medicinal Chemistry, Materials Science |

| Buchwald-Hartwig Amination | R₂NH | Amino-substituted nicotinonitrile | Pharmaceutical Scaffolds |

| Sonogashira Coupling | R-C≡CH | Alkynyl-substituted nicotinonitrile | Molecular Electronics, Chemical Probes |

| Heck Coupling | H₂C=CHR | Vinyl-substituted nicotinonitrile | Polymer Monomers, Complex Synthesis |

Conclusion and Future Research Directions

Summary of Key Synthetic Advances and Mechanistic Insights

The synthesis of 6-Iodo-5-(trifluoromethyl)nicotinonitrile has benefited significantly from advances in trifluoromethylation and pyridine (B92270) ring construction methodologies. A key synthetic strategy involves the late-stage introduction of the trifluoromethyl group onto a pre-functionalized pyridine ring. One of the most effective methods reported for analogous compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, is the copper-catalyzed trifluoromethylation of an aryl iodide precursor. researchgate.net This approach utilizes an inexpensive and readily available trifluoromethyl source in conjunction with a copper(I) iodide catalyst. researchgate.net

The generally accepted mechanism for this type of copper-catalyzed trifluoromethylation involves several key steps. nih.govnih.gov Initially, an active CuCF3 species is generated in situ. This species then undergoes oxidative addition to the aryl iodide (in this case, a di-iodinated or iodo-chloro nicotinonitrile precursor). The resulting organocopper(III) intermediate then undergoes reductive elimination to furnish the desired trifluoromethylated product and regenerate the copper(I) catalyst. nih.gov The efficiency of this process is often dependent on the nature of the solvent, temperature, and the specific trifluoromethylating agent employed.

Recent synthetic advancements have focused on improving the efficiency, scalability, and safety of these trifluoromethylation reactions. The use of flow chemistry, for instance, has shown promise in controlling the exothermic nature of some trifluoromethylation reactions and improving product yields and purity.

Identification of Remaining Challenges in Synthesis and Functionalization

Despite the progress made, several challenges persist in the synthesis and subsequent functionalization of this compound.

Synthetic Challenges:

Regioselectivity: The introduction of multiple substituents onto the pyridine ring requires precise control of regioselectivity. Achieving the desired 2,3,5,6-substitution pattern can be challenging and may require multi-step synthetic sequences with protecting groups.

Scalability: While laboratory-scale syntheses are established, scaling up the production of this polyfunctionalized heterocycle can present difficulties, including heat management and purification of the final product. researchgate.net

Functionalization Challenges:

Selective Reactivity: The presence of multiple reactive sites (the iodo, cyano, and trifluoromethyl groups) can lead to challenges in achieving selective functionalization. For instance, harsh reaction conditions intended to modify the cyano group could potentially affect the trifluoromethyl group or lead to unwanted side reactions on the pyridine ring.

Steric Hindrance: The trifluoromethyl group can exert significant steric hindrance, potentially impeding the approach of bulky reagents to the adjacent iodine atom for cross-coupling reactions.

Prospective Directions for Novel Reaction Discovery and Methodology Development

The unique electronic and steric properties of this compound make it an intriguing substrate for the development of novel synthetic methodologies.

Novel Reaction Discovery:

Photoredox Catalysis: The application of photoredox catalysis could enable novel C-H functionalization reactions on the pyridine ring, providing access to derivatives that are not readily accessible through traditional methods.

Dual Catalysis: The development of dual catalytic systems, combining a transition metal catalyst with an organocatalyst, for example, could facilitate new types of cross-coupling or annulation reactions starting from this building block.

Methodology Development:

Late-Stage Functionalization: There is a growing interest in developing methods for the late-stage functionalization of complex molecules. This compound can serve as a valuable platform to develop and showcase new methodologies for introducing diverse functional groups at a late stage in a synthetic sequence.

Continuous Flow Synthesis: Further development of continuous flow processes for the synthesis and functionalization of this compound would offer significant advantages in terms of safety, efficiency, and scalability.

Potential for Advanced Molecular Scaffolding from this compound

The trifluoromethyl and cyano-substituted pyridine core of this compound is a privileged scaffold in medicinal chemistry and materials science. jst.go.jpnih.gov The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or tetrazoles.

The reactive iodine atom is the key to unlocking the potential of this molecule as a versatile scaffold. It allows for a wide range of transformations, primarily through transition-metal-catalyzed cross-coupling reactions.

| Reaction Type | Coupling Partner | Resulting Structure | Potential Applications |

| Suzuki Coupling | Boronic acids/esters | Aryl- or heteroaryl-substituted nicotinonitriles | Medicinal chemistry, organic electronics |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted nicotinonitriles | Materials science, probe synthesis |

| Heck Coupling | Alkenes | Alkenyl-substituted nicotinonitriles | Polymer chemistry, fine chemicals |

| Buchwald-Hartwig Amination | Amines, amides | Amino- or amido-substituted nicotinonitriles | Agrochemicals, pharmaceuticals |

| Carbonylation | Carbon monoxide | Nicotinonitrile carboxylic acid derivatives | Fine chemicals, drug discovery |

Through these and other transformations, this compound can be elaborated into a vast library of complex molecules with tailored properties. Its potential as a foundational building block for the construction of advanced molecular scaffolds is substantial and continues to be an active area of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.